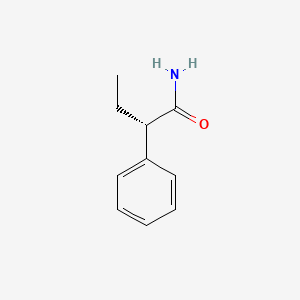

2-Phenylbutyramide, (+)-

Description

Significance in Contemporary Chemical and Biological Research

(+)-2-Phenylbutyramide has emerged as a compound of interest in the field of medicinal chemistry, particularly for its potential anticonvulsant properties. nih.gov Research has shown that α-substituted amides, including 2-phenylbutyramide (B1677664), may exert their effects by inhibiting the function of the neuronal acetylcholine (B1216132) receptor (nAChR). nih.govresearchgate.net The potency of this inhibition has been correlated with the ability to prevent maximal electroshock (MES)-induced seizures in animal models. nih.gov

The separation of the racemic mixture of 2-phenylbutyramide is typically achieved using chiral high-performance liquid chromatography (HPLC). nih.gov This technique allows for the isolation of the (+)-enantiomer with high enantiomeric purity, enabling detailed analysis of its specific characteristics. nih.govacs.org

Crystallographic Data for (+)-2-Phenylbutyramide

The solid-state structure of (+)-2-Phenylbutyramide has been determined using single-crystal X-ray diffraction. This analysis provides precise information about the arrangement of atoms in the crystal lattice.

| Parameter | Value |

| Empirical Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.21 g/mol |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 8.575 (2) |

| b (Å) | 10.746 (3) |

| c (Å) | 9.798 (3) |

| α (°) | 90 |

| β (°) | 101.811 (3) |

| γ (°) | 90 |

| Volume (ų) | 883.8 (4) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.227 |

| Data sourced from Khrustalev et al. (2014) and presented in a subsequent analysis by Rigin et al. (2019). researchgate.net |

Overview of Key Research Avenues for Chiral Amides

Chiral amides are a fundamentally important class of molecules, not only in medicinal chemistry but also in materials science and catalysis. rsc.org Their synthesis and application are at the forefront of organic chemistry research.

Recent advancements have focused on developing novel methods for the enantioselective synthesis of chiral amides. These methods aim to produce a single enantiomer with high purity, which is often more effective and has a better safety profile than a racemic mixture. rsc.org One approach involves the use of chiral catalysts, which can direct a reaction to favor the formation of one enantiomer over the other. nih.gov For instance, chiral lithium amides have been employed to improve the stereoselectivity in the synthesis of complex drug molecules. thieme-connect.comthieme-connect.com

Another significant area of research is the development of atropisomeric amides. These are chiral molecules that have hindered rotation around a single bond. The synthesis of these "nonstandard" atropisomers, which can include aromatic amides, is being explored for applications in asymmetric synthesis and materials science. beilstein-journals.org

The creation of complex, three-dimensional chiral amide structures is also a growing field. rsc.org Spherical amides, for example, are being designed as building blocks for pharmaceuticals and optical materials. rsc.org These rigid, chiral scaffolds can be functionalized to interact with biological targets in a highly specific manner. rsc.org

The study of chiral amides extends to understanding their behavior in the solid state. Research into the polymorphism of chiral compounds, including amides, investigates how different crystal structures of the same molecule can affect its properties. acs.org This knowledge is crucial for the formulation and stability of pharmaceutical products.

Structure

3D Structure

Properties

CAS No. |

13490-76-1 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

(2S)-2-phenylbutanamide |

InChI |

InChI=1S/C10H13NO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,11,12)/t9-/m0/s1 |

InChI Key |

UNFGQCCHVMMMRF-VIFPVBQESA-N |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=C1)C(=O)N |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N |

Origin of Product |

United States |

Enantioselective Synthesis and Derivatization Strategies for 2 Phenylbutyramide, +

Stereoselective Synthetic Pathways to Enantiopure 2-Phenylbutyramide (B1677664)

The generation of enantiopure (+)-2-Phenylbutyramide, also known as (S)-2-Phenylbutanamide, can be achieved through several distinct synthetic methodologies. These approaches either introduce the desired chirality during the synthesis (asymmetric synthesis) or separate the desired enantiomer from a racemic mixture (resolution).

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com A common strategy for synthesizing α-substituted carbonyl compounds like 2-phenylbutyramide involves the asymmetric alkylation of an enolate derived from a phenylacetic acid precursor.

In this approach, phenylacetic acid is first coupled to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, to form a chiral amide. nih.gov This amide is then treated with a strong base, like lithium diisopropylamide (LDA), to form a rigid, chelated enolate. The chiral auxiliary effectively blocks one face of the planar enolate, forcing an incoming electrophile (in this case, an ethylating agent like ethyl iodide) to approach from the less sterically hindered face. This process results in the formation of one diastereomer in significant excess. Finally, the auxiliary is cleaved, typically through hydrolysis or reduction, to yield the enantiomerically enriched 2-phenylbutyric acid, which is then converted to (+)-2-Phenylbutyramide.

| Chiral Auxiliary | Typical Base | Electrophile | Diastereomeric Ratio (d.r.) |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | LDA | Ethyl Iodide | >95:5 |

| (1R,2S)-Ephedrine | n-BuLi | Ethyl Bromide | ~90:10 |

| (1S,2S)-Pseudoephedrine | LDA/LiCl | Ethyl Iodide | >98:2 |

This table presents illustrative data based on common applications of these auxiliaries for α-alkylation reactions.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.govumontreal.ca This approach is highly efficient and atom-economical. A primary route to (+)-2-Phenylbutyramide via this method is the asymmetric hydrogenation of a prochiral olefin precursor, such as (E)-2-phenyl-2-butenoic acid or its corresponding amide.

In this process, the unsaturated substrate is hydrogenated using a transition metal catalyst, typically based on rhodium, ruthenium, or iridium, which is coordinated to a chiral ligand (e.g., BINAP, DuPhos). The chiral ligand creates a specific three-dimensional environment around the metal center, forcing the substrate to bind in a preferred orientation. Hydrogen is then delivered to one face of the double bond, leading to the formation of the desired enantiomer with high selectivity. The resulting chiral carboxylic acid can then be readily converted to the target amide.

| Catalyst/Ligand System | Substrate | Enantiomeric Excess (ee) |

| [Rh(COD)2]BF4 / (S)-BINAP | (E)-2-Phenyl-2-butenoic acid | >96% |

| [Ru(OAc)2((R)-MeO-BIPHEP)] | Methyl (E)-2-phenyl-2-butenoate | >98% |

| Ir(COD)Cl]2 / (S,S)-f-Binaphane | (E)-2-Phenyl-2-butenamide | >95% |

This table shows representative catalyst systems and their effectiveness in asymmetric hydrogenation for similar substrate classes.

Biocatalysis leverages enzymes, nature's catalysts, to perform chemical transformations with exceptional chemo-, regio-, and stereoselectivity under mild, environmentally friendly conditions. nih.govrsc.org For the synthesis of chiral amides like (+)-2-Phenylbutyramide, lipase- and nitrile hydratase-mediated reactions are particularly relevant. researchgate.netmanchester.ac.uk

One major biocatalytic strategy is the kinetic resolution of a racemic mixture. In a lipase-catalyzed resolution, racemic 2-phenylbutyric acid (or an ester thereof) is reacted with an amine source in the presence of a lipase (B570770), such as Candida antarctica lipase B (CAL-B). rsc.org The enzyme selectively catalyzes the amidation of one enantiomer (e.g., the (S)-enantiomer) at a much faster rate than the other, allowing for the separation of the unreacted (R)-acid from the newly formed (S)-amide.

Alternatively, nitrile hydratase enzymes can be used for the kinetic resolution of racemic 2-phenylbutyronitrile. These enzymes selectively hydrate (B1144303) one nitrile enantiomer to the corresponding primary amide, leaving the other enantiomer unreacted. researchgate.net This provides a direct route to the chiral amide.

| Enzyme | Reaction Type | Substrate | Product | Enantiomeric Ratio (E) |

| Candida antarctica Lipase B (CAL-B) | Kinetic Resolution (Amidation) | (R,S)-2-Phenylbutyric acid ethyl ester | (S)-2-Phenylbutyramide | >100 |

| Nitrile Hydratase (Rhodococcus sp.) | Kinetic Resolution (Hydration) | (R,S)-2-Phenylbutyronitrile | (S)-2-Phenylbutyramide | >50 |

The enantiomeric ratio (E) is a measure of the enzyme's selectivity.

Resolution is the process of separating a racemic mixture (a 50:50 mixture of enantiomers) into its individual, optically pure components. libretexts.org Since enantiomers possess identical physical properties, this separation is achieved by converting them into diastereomers, which have different physical properties (e.g., solubility) and can be separated. libretexts.org

A classical method involves the diastereomeric salt resolution of racemic 2-phenylbutyric acid. The racemic acid is treated with an enantiomerically pure chiral base, such as (R)-(+)-1-phenylethylamine or a naturally occurring alkaloid like brucine. This reaction forms a mixture of two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base]. Due to their different crystal packing and solubility, one of these salts can often be selectively crystallized from a suitable solvent. The crystallized salt is then separated, and the acid is liberated by treatment with a strong mineral acid, yielding the enantiopure 2-phenylbutyric acid, which is then amidated.

A more direct and modern technique is preparative chiral high-performance liquid chromatography (HPLC). acs.org In this method, the racemic 2-phenylbutyramide mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral phase, causing them to travel through the column at different rates and elute separately, allowing for the collection of the pure (+)-enantiomer. acs.org

Mechanistic Investigations of Enantioselective Processes

Understanding the mechanism by which chirality is transferred is crucial for optimizing existing methods and designing new ones. For chiral auxiliary-mediated alkylations, stereoselectivity arises from the rigid conformation of the metal-chelated enolate. wikipedia.org The bulky substituents on the auxiliary create a highly biased steric environment. For example, in an Evans oxazolidinone-derived enolate, the substituent at the C4 position effectively shields the top face, directing the electrophile to attack from the bottom face, thus establishing the new stereocenter with a predictable configuration.

In asymmetric hydrogenation, the mechanism involves the coordination of the prochiral alkene to the chiral metal catalyst. The stereochemical outcome is dictated by the energetic favorability of one of the diastereomeric catalyst-substrate complexes. The chiral ligands create defined "quadrants" of space around the metal, and steric repulsions between the substrate's substituents and the ligand's bulky groups force the substrate to bind in a low-energy orientation that predetermines the face to which hydrogen is delivered.

The selectivity of biocatalytic transformations is governed by the intricate three-dimensional structure of the enzyme's active site. Following a "lock-and-key" principle, the active site is a chiral pocket that preferentially binds one enantiomer of the substrate in an orientation that is productive for catalysis. The other enantiomer either binds poorly or in a non-productive orientation, resulting in a significantly slower reaction rate.

Synthesis of Related Phenylbutyramide Derivatives for Structure-Activity Probes

To explore the structure-activity relationship (SAR) of 2-Phenylbutyramide, medicinal chemists synthesize a variety of structural analogs. nih.gov These derivatives are designed to probe the effects of modifying different parts of the molecule on its biological activity. The synthesis of these analogs often leverages the same chemical principles used to make the parent compound.

Key modifications for SAR studies include:

Phenyl Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions (ortho, meta, para) on the phenyl ring to investigate electronic and steric effects.

Alkyl Chain Modification: Varying the length and branching of the alkyl group at the stereocenter (e.g., replacing the ethyl group with methyl, propyl, or isopropyl groups).

Amide Substitution: Synthesizing N-alkyl or N-aryl derivatives of the amide to probe the importance of the primary amide functionality. For instance, a series of fenbufen (B1672489) amide analogs with varying alkyl chain lengths on the amide were synthesized to evaluate their cytotoxic effects. nih.gov

These derivatives are typically prepared from appropriately substituted starting materials using the synthetic routes described above. For example, a para-chloro derivative could be synthesized starting from 4-chlorophenylacetic acid and applying a chiral auxiliary or asymmetric catalysis method.

| Derivative Class | Rationale for Synthesis |

| 2-(4-Chlorophenyl)butyramide | Probe electronic effects of an electron-withdrawing group on the phenyl ring. |

| 2-Phenylvaleramide | Investigate the effect of increasing the alkyl chain length at the stereocenter. |

| N-Methyl-2-phenylbutyramide | Determine the necessity of the N-H bonds of the primary amide for activity. |

| 2-(Naphthalen-2-yl)butyramide | Explore the impact of a larger aromatic system. |

Advanced Structural Characterization and Solid State Research of 2 Phenylbutyramide, +

Absolute Configuration Determination and Stereochemical Analysis

Determining the precise three-dimensional structure and enantiomeric purity of a chiral molecule is critical. For (+)-2-Phenylbutyramide, a combination of powerful analytical techniques has been employed to achieve this.

Single Crystal X-Ray Diffraction Studies for Absolute Configuration

Single crystal X-ray diffraction is an unparalleled method for elucidating the absolute configuration of chiral molecules. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional map of electron density can be constructed, revealing the precise arrangement of atoms.

For 2-Phenylbutyramide (B1677664), crystal structures of both the racemic and the enantiomerically pure forms have been investigated using this technique. nih.gov The absolute configurations of the homochiral forms, obtained through chromatographic separation, were unequivocally determined. nih.govacs.org These studies revealed that the (+)-enantiomer corresponds to the (S) configuration. nih.gov The experimental X-ray diffraction studies were conducted for both enantiomers to obtain more indicative values of Flack parameters, which are crucial for assigning the absolute configuration with high confidence. nih.gov

Chiral Chromatography for Enantiomeric Purity Assessment

While X-ray diffraction provides the definitive structure of a single crystal, chiral chromatography is essential for separating enantiomers from a racemic mixture and quantifying the enantiomeric purity of the separated fractions.

High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common method for this purpose. In the case of 2-Phenylbutyramide, its enantiomers were successfully separated using a Chiracel OD stationary phase. nih.govacs.org The enantiomeric purity of the prepared enantiomers of 2-Phenylbutyramide was determined to be between 93-95% based on analytical chiral HPLC. nih.govacs.org

Polymorphism and Crystal Engineering of 2-Phenylbutyramide

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in pharmaceuticals and material science. Different polymorphs of the same compound can exhibit different physical properties, including melting point, solubility, and stability.

Characterization of Racemic and Enantiopure Forms

Detailed investigations have been carried out on the racemic and enantiopure forms of 2-Phenylbutyramide. It was found that the racemic and homochiral forms of 2-Phenylbutyramide are very similar in terms of their supramolecular organization, infrared (IR) spectral characteristics, and melting points. nih.govnih.govacs.org However, a new polymorph of racemic 2-Phenylbutyramide was later identified, which was obtained by recrystallization from a water/ethanol mixture. cornell.edu This new racemic polymorph (rac-2) exhibits a different crystal packing compared to the previously reported form (rac-1). researchgate.net

| Form | Crystal System | Space Group | Key Feature |

| rac-1 | Monoclinic | C2/c | Hydrogen-bonded ribbons researchgate.net |

| rac-2 | Monoclinic | P21/c | Chains linked by single N—H⋯O hydrogen bonds cornell.eduresearchgate.net |

| (R)-1 & (S)-1 | Triclinic | P1 | Hydrogen-bonded ribbons nih.govresearchgate.net |

Supramolecular Organization and Hydrogen Bonding Patterns in Crystalline States

The crystal packing of 2-Phenylbutyramide is largely governed by hydrogen bonding between the amide groups of adjacent molecules. In the initially identified racemic (rac-1) and the enantiopure forms, the molecules are organized into hydrogen-bonded ribbons. nih.govacs.org The ribbons in the (R)-1 enantiomer are chiral and are composed of two different conformers, while the ribbons in rac-1 are centrosymmetric. nih.gov

In contrast, the newer racemic polymorph (rac-2) is stabilized by a single N—H⋯O hydrogen bond that links molecules into chains with an antiparallel arrangement. cornell.eduresearchgate.net Hirshfeld surface analysis, a tool to visualize and quantify intermolecular interactions, confirms the importance of H⋯H, H⋯C/C⋯H, and H⋯O/O⋯H contacts in the crystal packing of both racemic polymorphs. researchgate.netiucr.org

Thermodynamic Relationships Between Polymorphic Forms

The thermodynamic stability of different polymorphic forms is a key consideration. Generally, the most stable form is the one with the lowest free energy. For 2-Phenylbutyramide, the racemic and homochiral forms show very similar melting points, suggesting comparable thermodynamic stabilities under these conditions. nih.govacs.org

| Compound Form | Onset Point (°C) | Single Point (°C) | Clear Point (°C) |

| rac-1 | 83.5 ± 0.09 | 83.9 ± 0.12 | 84.6 ± 0.05 |

| (R)-1 | 80.4 ± 0.28 | 80.9 ± 0.25 | 81.7 ± 0.28 |

| (S)-1 | 78.0 ± 0.35 | 79.5 ± 0.23 | 80.6 ± 0.22 |

Table data sourced from Khrustalev et al. (2014). acs.org

It is important to note that thermodynamic stability can be influenced by factors such as temperature and solvent. iupac.orgnih.gov The study of a related compound, 3-methyl-2-phenylbutyramide, revealed that racemic forms can be metastable and convert to a more stable conglomerate. ucc.ieucc.ie While extensive thermodynamic data for the different polymorphs of 2-Phenylbutyramide are not available, the existing data on melting points provide initial insights into their relative stabilities.

Computational Methods in Polymorph Prediction and Analysis

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a crucial consideration in drug development, as different polymorphs can exhibit varying solubility, stability, and bioavailability. mdpi.com Computational methods have emerged as powerful tools to predict and analyze the polymorphic landscape of a given molecule, complementing experimental screening techniques. nih.gov These in silico approaches are broadly centered around identifying the most thermodynamically stable crystal structures by searching for minima on the potential energy surface. pnas.org

The computational prediction of polymorphs is a multistep process that begins with the generation of a multitude of plausible crystal packing arrangements. researchgate.net This is followed by an energy ranking of these structures to identify the most stable forms. researchgate.net Methodologies for crystal structure prediction (CSP) have evolved significantly, incorporating increasingly sophisticated techniques to enhance accuracy. researchgate.net

Key Computational Techniques:

Lattice Energy Minimization: This is a core principle where various possible packing arrangements of molecules are generated, and their lattice energies are calculated. mdpi.com The structure with the lowest lattice energy is predicted to be the most stable. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can be employed to explore the conformational space of the molecule and simulate the crystallization process from a liquid or amorphous state. pnas.org This dynamic approach can help identify kinetically favored polymorphs that might be missed by static energy minimization methods. pnas.org

Advanced Force Fields and Quantum Mechanical Methods: The accuracy of polymorph prediction is heavily reliant on the force fields used to calculate intermolecular interactions. Modern approaches often integrate classical force fields with more accurate, albeit computationally expensive, quantum mechanical methods like Density Functional Theory (DFT) for final energy ranking. researchgate.net Machine learning force fields (MLFF) are also being developed to bridge the gap between the speed of classical methods and the accuracy of quantum mechanics. researchgate.net

Thermodynamic Modeling: Beyond simple lattice energy, computational models can incorporate thermodynamic factors such as temperature and pressure to predict the relative stability of polymorphs under different conditions. nih.govtaylorfrancis.com This involves calculating the free energy of the crystal forms, which includes contributions from vibrational entropy. pnas.org

Challenges and Insights:

While computational methods have proven invaluable, they are not without challenges. A common issue is the "polymorph prediction dilemma," where a large number of hypothetical structures are generated within a small energy window, making it difficult to pinpoint the experimentally observable forms. nih.gov This highlights the importance of considering kinetic factors in crystallization, which are more challenging to model than thermodynamics. nih.gov

Despite these challenges, computational studies provide significant insights. They can guide experimental polymorph screens by suggesting potential packing motifs and help in the characterization of new forms, especially when only powder X-ray diffraction data is available. nih.govtaylorfrancis.com For chiral molecules like (+)-2-Phenylbutyramide, computational analysis can shed light on the subtle energetic differences between enantiopure and racemic crystal structures.

Table 1: Overview of Computational Methods in Polymorph Prediction

| Method | Principle | Application in Polymorph Studies |

| Crystal Structure Prediction (CSP) | Generation and energy ranking of hypothetical crystal structures. nih.gov | Identification of thermodynamically plausible polymorphs. nih.gov |

| Molecular Dynamics (MD) | Simulation of molecular motion over time. pnas.org | Exploration of crystallization pathways and kinetic trapping of metastable forms. pnas.org |

| Density Functional Theory (DFT) | Quantum mechanical calculation of electronic structure. researchgate.net | Accurate final energy ranking of predicted polymorphs. researchgate.net |

| Hirshfeld Surface Analysis | Partitioning of crystal space to visualize and quantify intermolecular interactions. cornell.eduiucr.org | Comparison of packing efficiencies and interaction patterns between polymorphs. cornell.eduiucr.org |

Co-crystallization Studies of Phenylbutyramide Derivatives

Co-crystallization is a crystal engineering strategy that involves combining an active pharmaceutical ingredient (API) with a benign coformer in a single crystal lattice. ekb.egjpionline.org This approach can be used to modify the physicochemical properties of the API, such as solubility, stability, and bioavailability, without altering its covalent structure. nih.gov The selection of a suitable coformer is crucial and is often guided by principles of supramolecular chemistry, particularly hydrogen bonding interactions. nih.gov

While specific co-crystallization studies focusing solely on (+)-2-Phenylbutyramide are not extensively detailed in the provided search results, research on related phenylbutyramide derivatives offers valuable insights into the potential of this class of compounds to form co-crystals.

For instance, a study on (±)-3-methyl-2-phenylbutyramide reported the formation of a kryptoracemate co-crystal with salicylic (B10762653) acid. researchgate.net A kryptoracemate is a co-crystal in which the racemic compound co-crystallizes with a single enantiomer of the coformer. This highlights the complex stereochemical recognition that can occur during co-crystallization.

The exploration of the crystal landscape of 3-methyl-2-phenylbutyramide also revealed the existence of multiple polymorphic forms, including a conglomerate and two racemic polymorphs. ucc.ieacs.org The thermodynamic relationships between these forms were established through a combination of experimental techniques and computational methods. ucc.ieacs.org This underscores the interplay between polymorphism and co-crystallization.

Methods for Co-crystal Formation and Characterization:

Several methods are employed to prepare co-crystals, ranging from traditional solvent-based techniques to solid-state grinding methods. mdpi.comekb.eg

Solvent Evaporation: This is a common method where the API and coformer are dissolved in a suitable solvent, and the co-crystal forms upon slow evaporation of the solvent. ekb.eg

Grinding: Both neat (dry) and liquid-assisted grinding can be effective in producing co-crystals by providing the mechanical energy needed to induce co-crystal formation. mdpi.com

Slurry Crystallization: In this method, a suspension of the API and coformer is stirred in a solvent in which they are sparingly soluble. ucc.ie This allows for the gradual conversion to the most stable co-crystal form.

The characterization of the resulting solid forms is essential to confirm the formation of a co-crystal and to determine its structure and properties. X-ray diffraction (both single-crystal and powder) is the definitive method for structural elucidation. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine melting points and thermal stability.

Table 2: Phenylbutyramide Derivatives in Solid-State Research

| Compound | Research Focus | Key Findings |

| (±)-2-Phenylbutyramide | Polymorphism cornell.eduiucr.orgresearchgate.net | A new polymorph was identified and characterized. Hirshfeld surface analysis was used to compare intermolecular interactions between polymorphs. cornell.eduiucr.orgresearchgate.net |

| (±)-3-Methyl-2-phenylbutyramide | Polymorphism, Co-crystallization researchgate.netucc.ieacs.org | Spontaneously resolves into a conglomerate (Form I) and can also form two racemic polymorphs (Forms II and III). ucc.ieacs.org Formed a kryptoracemate co-crystal with salicylic acid. researchgate.net |

| (+)-2-Phenylbutyramide | Crystal Structure nih.govacs.org | The absolute configuration and crystal structure of the homochiral form have been determined. acs.org |

Preclinical Pharmacological Investigations of 2 Phenylbutyramide, +

In Vivo Models for Efficacy Evaluation (Preclinical)

Evaluation of Efficacy in Other Preclinical Disease Models:No data found.

Additionally, as no compound names were mentioned in the context of research findings for (+)-2-Phenylbutyramide, the requested table of compound names cannot be generated.

Molecular Mechanism of Action Elucidation for 2 Phenylbutyramide, +

Ligand-Receptor Binding and Functional Assay Analyses

The primary molecular target identified for the anticonvulsant action of 2-phenylbutyramide (B1677664) is the neuronal nicotinic acetylcholine (B1216132) receptor (nAChR). nih.govnih.govacs.org Research has established that α-substituted lactams, succinimides, and carboxamides, a class to which 2-phenylbutyramide belongs, inhibit the function of nAChRs in vitro. nih.govacs.org This inhibitory potency has been shown to correlate with their ability to prevent maximal electroshock (MES)-induced seizures in animal models, suggesting that nAChR inhibition is a key component of their anticonvulsant effect. nih.govacs.org

Studies utilizing transient kinetic measurements with functionally active, non-desensitized receptors have demonstrated that these compounds act as noncompetitive inhibitors of heteromeric nAChR subtypes, such as α4β2 and α3β4. nih.gov The identification of the α-substituted amide group as the essential pharmacophore led to the investigation of 2-phenylbutyramide as a simple yet effective compound with this structural motif. nih.gov

While much of the initial research focused on the racemic mixture, the enantiomers of 2-phenylbutyramide have been successfully separated using chiral high-performance liquid chromatography (HPLC). nih.govacs.org This allows for the investigation of stereoselective differences in pharmacological activity, a critical aspect given that the biological environment is chiral. Although detailed functional assay data, such as inhibitor constant (Ki) or half-maximal inhibitory concentration (IC50) values specifically for (+)-2-Phenylbutyramide at various nAChR subtypes, are not extensively documented in the available literature, the established correlation between nAChR binding affinity and anticonvulsant potency for this class of compounds underscores the importance of this interaction. nih.gov

| Parameter | Description | Relevance to (+)-2-Phenylbutyramide |

| Target Receptor | Neuronal Nicotinic Acetylcholine Receptor (nAChR) | Identified as the primary target for the anticonvulsant action of the general compound class. nih.govnih.gov |

| Mechanism of Inhibition | Noncompetitive Inhibition | Compounds with the α-substituted amide pharmacophore act as noncompetitive inhibitors of nAChR subtypes like α4β2 and α3β4. nih.gov |

| Functional Correlation | Anticonvulsant Potency | The binding affinity of this class of compounds to nAChRs correlates with their in vivo anticonvulsant activity. nih.govacs.org |

| Stereoselectivity | Enantiomer-Specific Activity | The enantiomers of 2-phenylbutyramide have been separated for pharmacological testing, implying potential stereoselective interactions with the nAChR. nih.govacs.org |

Molecular Docking and Computational Modeling of Receptor Interactions

Computational methods, including molecular docking and structural analysis, have been employed to elucidate the interaction between α-substituted amides and the nAChR at a molecular level. nih.gov Molecular docking simulations suggest that compounds like 2-phenylbutyramide bind to sites on the extracellular domain of the receptor. nih.gov These in silico approaches are crucial for visualizing and understanding the "best-fit" orientation of a ligand within a protein's binding pocket, which is governed by factors like shape complementarity and energy minimization. mdpi.comwikipedia.org

Furthermore, the absolute configuration and crystal structure of the enantiomers of 2-phenylbutyramide have been determined through X-ray diffraction analysis. nih.govacs.org Such studies provide precise three-dimensional structural information, which is invaluable for building and validating computational models of receptor-ligand interactions. The analysis of the homochiral forms of 2-phenylbutyramide revealed insights into their supramolecular organization, which can influence their physicochemical properties and interaction with biological targets. acs.org

These computational and structural studies support the hypothesis that the α-substituted amide pharmacophore of (+)-2-Phenylbutyramide orients itself within a specific binding pocket on the nAChR, leading to the noncompetitive inhibition observed in functional assays. nih.gov The positively charged amines of similar nicotinic receptor ligands are often coordinated in an aromatic cage within the receptor, and it is plausible that (+)-2-Phenylbutyramide engages in similar interactions. mdpi.com

| Computational Technique | Application to 2-Phenylbutyramide | Key Findings |

| Molecular Docking | Simulation of binding to nAChR. nih.gov | Suggests binding to the extracellular domain of the receptor. nih.gov |

| X-ray Crystallography | Determination of the absolute configuration and crystal structure of the enantiomers. nih.govacs.org | Provides the precise 3D structure necessary for accurate computational modeling. nih.govacs.org |

| Pharmacophore Modeling | Identification of the α-substituted amide group as the key structural feature. nih.gov | This pharmacophore is essential for the observed nAChR inhibition and anticonvulsant activity. nih.gov |

Investigation of Downstream Signaling Pathways

The inhibition of neuronal nicotinic acetylcholine receptors by (+)-2-Phenylbutyramide is expected to trigger a cascade of downstream signaling events, characteristic of nAChR antagonists. nAChRs are ligand-gated ion channels that, upon activation, allow the influx of cations, including Na+ and Ca2+. wikipedia.orgnih.gov This cation influx leads to membrane depolarization and the activation of various intracellular signaling pathways. frontiersin.org

By acting as a noncompetitive inhibitor, (+)-2-Phenylbutyramide would prevent or reduce this ion flow, thereby modulating these downstream pathways. A key pathway influenced by nAChR activity, particularly the α7 subtype which has high Ca2+ permeability, is the phosphoinositide 3-kinase (PI3K)-Akt signaling cascade. nih.gov Activation of this pathway is associated with neuroprotective effects and the promotion of neuronal survival. nih.gov Consequently, antagonism of nAChRs by (+)-2-Phenylbutyramide could modulate the basal activity of the PI3K-Akt pathway.

Furthermore, nAChRs are known to modulate the release of various neurotransmitters. frontiersin.org For instance, nAChRs are present on GABAergic interneurons, and their activation can enhance inhibitory control in certain brain regions. frontiersin.org By inhibiting these receptors, (+)-2-Phenylbutyramide could potentially lead to a disinhibition of these circuits, altering the balance of excitation and inhibition in the brain, which is a critical factor in the control of seizures. The net effect would be a stabilization of neuronal activity, consistent with its anticonvulsant properties.

| Signaling Pathway | Effect of nAChR Inhibition | Potential Consequence of (+)-2-Phenylbutyramide Action |

| Cation Influx (Ca2+, Na+) | Reduced influx through the nAChR channel. wikipedia.orgnih.gov | Decreased neuronal excitability. |

| PI3K-Akt Pathway | Modulation of the pathway's activity, which is often downstream of Ca2+ signaling. nih.gov | Alteration of cellular processes related to neuronal survival and plasticity. |

| Neurotransmitter Release | Altered regulation of the release of neurotransmitters like GABA and dopamine. frontiersin.org | Rebalancing of excitatory and inhibitory neurotransmission, contributing to seizure control. |

Structure Activity Relationship Sar Studies of 2 Phenylbutyramide and Analogues

Identification of Pharmacophoric Elements within the Amide Class

Pharmacophore modeling is a crucial tool in medicinal chemistry for identifying the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For the amide class of anticonvulsants, including 2-phenylbutyramide (B1677664) and its derivatives, several key pharmacophoric elements have been identified through extensive research.

A fundamental pharmacophoric model for many anticonvulsant drugs includes a hydrophobic aromatic ring and a hydrogen-bond acceptor/donor (HAD) unit. In the case of 2-phenylbutyramide, the phenyl group serves as the hydrophobic moiety, while the primary amide group (-CONH2) provides the HAD functionality. This combination is believed to be critical for interaction with biological targets, potentially including voltage-gated sodium channels.

Quantitative structure-activity relationship (QSAR) studies on related anticonvulsant amides have further refined this model. These studies often reveal that the electronic properties of the aromatic ring and the steric and electronic characteristics of the amide group significantly influence activity. For instance, in a series of α-substituted acetamido-N-benzylacetamide derivatives, electronic and hydrophobic forces were found to be key for their interaction with receptors.

Furthermore, comparisons between cyclic and acyclic amides have provided valuable insights. For example, the pyrrolidine-2,5-dione ring is considered a crucial pharmacophore for the anticonvulsant activity of many compounds. nih.gov When this cyclic imide is replaced by a more flexible, open-chain amide structure, as seen in some analogues of 2-phenylbutyramide, a decrease in anticonvulsant protection is often observed, highlighting the importance of the constrained conformation of the cyclic system for optimal activity. nih.gov

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of chiral drugs like 2-phenylbutyramide. acs.orgnih.gov The presence of a chiral center at the C2 position means that 2-phenylbutyramide exists as two non-superimposable mirror images, or enantiomers: (+)-2-phenylbutyramide and (-)-2-phenylbutyramide. These enantiomers can exhibit different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules such as enzymes and receptors. acs.orgnih.gov

While direct comparative studies on the anticonvulsant activity of the individual enantiomers of 2-phenylbutyramide are not extensively detailed in the available literature, research on closely related analogues provides significant insights. A key example is the study of the enantiomers of 2-hydroxy-2-phenylbutyramide (B166085). In this case, both the (+) and (-) enantiomers demonstrated significant anticonvulsant activity against pentylenetetrazol-induced seizures. nih.gov However, a notable variation in the time course of their anticonvulsant effect was observed. nih.gov Furthermore, the (-)-enantiomer was found to possess the lowest neurotoxicity in the rotarod ataxia test, suggesting a stereoselective difference in the safety profile. nih.gov

This stereoselectivity is a common phenomenon in pharmacology. For many chiral drugs, one enantiomer (the eutomer) is responsible for the majority of the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. The absolute configuration of the enantiomers of 2-phenylbutyramide has been determined, with the (+)-enantiomer corresponding to the (S)-configuration and the (-)-enantiomer to the (R)-configuration. nih.gov The differential activity observed in analogues underscores the importance of evaluating the individual enantiomers of any new chiral anticonvulsant candidate to optimize efficacy and minimize adverse effects.

Rational Design of Modified Phenylbutyramide Structures

The rational design of new anticonvulsant agents based on the 2-phenylbutyramide scaffold has been a productive area of research. By systematically modifying different parts of the molecule, scientists have been able to probe the SAR and develop analogues with potentially improved properties. These modifications have generally focused on the phenyl ring, the alkyl chain, and the amide group.

Phenyl Ring Substitutions:

Introducing substituents onto the phenyl ring can significantly alter the electronic and lipophilic properties of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic profile. For example, the introduction of a bromine atom into the phenyl ring of 2-hydroxy-2-phenylbutyramide derivatives was found to increase their anticonvulsant potency. thieme-connect.com Similarly, patent literature describes various 2-methyl-2-phenylpropanamide (B1673437) derivatives with substitutions on the phenyl ring, such as fluorine and trifluoromethyl groups, which have shown efficacy in protecting mice from seizures. google.com

Modifications of the Alkyl Chain and Amide Group:

Alterations to the alkyl chain and the amide nitrogen have also been explored. The synthesis of homologous series, such as phenyl alcohol amides, where the distance between the hydroxyl group and the phenyl ring is varied, has led to compounds with broad-spectrum anticonvulsant activity. nih.gov For instance, (+-)-2-hydroxy-2-phenylbutyramide, (+-)-3-hydroxy-3-phenylpentanamide, and (+-)-4-hydroxy-4-phenylhexanamide all exhibited significant anticonvulsant effects in various seizure models. nih.gov

N-substitution of the amide group has also been investigated. The synthesis of N-substituted 2-ethyl-2-phenylbutyramides aimed to enhance activity and reduce toxicity. This approach, however, must be carefully considered, as in some related series, the primary amide (unsubstituted) was found to be crucial for activity.

The data from these studies, often presented in tabular format, allows for a direct comparison of the anticonvulsant activity and neurotoxicity of the different analogues. This information is invaluable for guiding the future design of more effective and safer anticonvulsant drugs based on the 2-phenylbutyramide template.

Table of Investigated 2-Phenylbutyramide Analogues and their Reported Anticonvulsant Activity

| Compound/Analogue | Modification | Reported Anticonvulsant Activity | Reference |

|---|---|---|---|

| (+-)-2-Hydroxy-2-phenylbutyramide | Addition of a hydroxyl group at C2 | Broad-spectrum anticonvulsant activity in various seizure models. nih.gov | nih.gov |

| (+)-2-Hydroxy-2-phenylbutyramide | Enantiomer of 2-hydroxy-2-phenylbutyramide | Significant anticonvulsant activity against pentylenetetrazol-induced seizures. nih.gov | nih.gov |

| (-)-2-Hydroxy-2-phenylbutyramide | Enantiomer of 2-hydroxy-2-phenylbutyramide | Significant anticonvulsant activity with lower neurotoxicity compared to the (+)-enantiomer. nih.gov | nih.gov |

| DL-2-hydroxy-2-(3'-bromophenyl)butyramide | Bromine substitution on the phenyl ring | Significant activity in seizures induced by pentylenetetrazol, with increased potency. thieme-connect.com | thieme-connect.com |

| DL-2-hydroxy-2-(4'-bromophenyl)butyramide | Bromine substitution on the phenyl ring | Significant activity in seizures induced by pentylenetetrazol, with increased potency. thieme-connect.com | thieme-connect.com |

| 2-Methyl-2-(2-fluorophenyl)propanamide | Methyl and fluorine substitutions | Effective in protecting mice from seizures upon oral administration. google.com | google.com |

| 2-Ethyl-2-phenylbutyramide | Ethyl group at C2 | Found to be a potent hypnotic and narcotic agent. | |

| (+-)-3-Hydroxy-3-phenylpentanamide | Homologue with a longer alkyl chain | Exhibited a broad profile of anticonvulsant activity with low neurotoxicity. nih.gov | nih.gov |

Table of Compound Names

| Compound Name |

|---|

| (+)-2-Phenylbutyramide |

| (-)-2-Phenylbutyramide |

| 2-Phenylbutyramide |

| (+-)-2-Hydroxy-2-phenylbutyramide |

| (+)-2-Hydroxy-2-phenylbutyramide |

| (-)-2-Hydroxy-2-phenylbutyramide |

| DL-2-hydroxy-2-(3'-bromophenyl)butyramide |

| DL-2-hydroxy-2-(4'-bromophenyl)butyramide |

| 2-Methyl-2-phenylpropanamide |

| 2-Methyl-2-(2-fluorophenyl)propanamide |

| 2-Ethyl-2-phenylbutyramide |

| (+-)-3-Hydroxy-3-phenylpentanamide |

| (+-)-4-Hydroxy-4-phenylhexanamide |

| Pentylenetetrazol |

Metabolic and Biotransformation Research of 2 Phenylbutyramide, +

Microbial Metabolism and Metabolite Identification

The microbial metabolism of amides is a crucial process in bioremediation and biocatalysis. nih.gov Generally, microorganisms metabolize amides through hydrolysis, a reaction catalyzed by enzymes called amidases, which break the amide bond to form a carboxylic acid and ammonia. nih.govuomus.edu.iq This fundamental pathway is observed across a wide range of bacteria and is influenced by the structure of the amide compound. acs.org

Specific research has identified 2-Phenylbutyramide (B1677664) as a metabolite within a synergistic microbial consortium. In a study investigating the biodegradation of tetrahydrofuran (B95107) (THF), a coculture of Rhodococcus ruber YYL and Bacillus cereus MLY1 was analyzed. nih.gov While R. ruber is capable of degrading THF, its efficiency is enhanced in the presence of B. cereus, particularly under pH stress. nih.gov

Metabolomic analysis of this coculture identified 2-Phenylbutyramide as one of seven key metabolites that showed significant changes in abundance, suggesting its involvement in the metabolic cross-feeding and communication between the two bacterial species. nih.govresearchgate.net The abundance of 2-Phenylbutyramide, along with other metabolites like farnesylcysteine and stearamide, was notably higher in the coculture system at pH 7.0 compared to pH 8.3. nih.gov This suggests that the production or exchange of this compound may play a role in the consortium's ability to withstand environmental stress and efficiently degrade pollutants. nih.gov

| Microbial System | Substrate | Identified Metabolite | Key Finding | Reference |

|---|---|---|---|---|

| Coculture of Rhodococcus ruber YYL and Bacillus cereus MLY1 | Tetrahydrofuran (THF) | 2-Phenylbutyramide | Identified as a key metabolite in the synergistic interaction and metabolic cross-feeding between the two bacterial strains during THF degradation. Its abundance varied with pH. | nih.gov |

Potential Biotransformation Pathways in Biological Systems

The biotransformation of xenobiotics in biological systems typically occurs in two phases: Phase I (functionalization) and Phase II (conjugation). nih.gov For (+)-2-Phenylbutyramide, several potential pathways can be postulated based on its chemical structure and the known metabolism of similar compounds.

Phase I Pathways:

Hydrolysis: The most direct biotransformation pathway for 2-Phenylbutyramide is the hydrolysis of its amide group. This reaction would be catalyzed by amidase or other hydrolase enzymes, cleaving the molecule into 2-Phenylbutyric acid and ammonia. uomus.edu.iq This is a common fate for amide-containing compounds in various biological systems, including mammals. nih.gov

Oxidation: Cytochrome P450 (CYP450) monooxygenases are key enzymes in Phase I oxidation. uomus.edu.iq Potential oxidative pathways for 2-Phenylbutyramide include:

Aromatic Hydroxylation: The phenyl ring could be hydroxylated at the ortho, meta, or para positions to form phenolic metabolites.

Aliphatic Hydroxylation: Hydroxylation could also occur on the ethyl side chain.

Phase II Pathways:

The primary metabolite of hydrolysis, 2-Phenylbutyric acid, possesses a carboxylic acid group, making it a prime candidate for Phase II conjugation reactions that increase water solubility and facilitate excretion. nih.govuomus.edu.iq

Glucuronidation: The carboxyl group of 2-Phenylbutyric acid can be conjugated with glucuronic acid to form a glucuronide conjugate. This is a major pathway for the elimination of compounds containing carboxylic acid moieties. uomus.edu.iq

Amino Acid Conjugation: The carboxylic acid can be conjugated with amino acids such as glycine (B1666218) or glutamine. nih.gov The related compound, phenylbutyric acid, is known to be metabolized to phenylacetate, which then conjugates with glutamine. drugbank.com

| Phase | Reaction Type | Enzyme Family (Example) | Potential Metabolite | Reference |

|---|---|---|---|---|

| Phase I | Amide Hydrolysis | Amidases / Hydrolases | 2-Phenylbutyric acid + Ammonia | uomus.edu.iq |

| Phase I | Aromatic Hydroxylation | Cytochrome P450 (CYP450) | Hydroxy-2-phenylbutyramide | uomus.edu.iq |

| Phase II | Glucuronidation (of 2-Phenylbutyric acid) | UDP-glucuronosyltransferases (UGTs) | 2-Phenylbutyric acid glucuronide | uomus.edu.iq |

| Phase II | Amino Acid Conjugation (of 2-Phenylbutyric acid) | Acyl-CoA synthetases / Acyl-CoA:amino acid N-acyltransferases | 2-Phenylbutyryl-glycine or -glutamine conjugate | nih.govdrugbank.com |

Role as a Biologically Relevant By-product or Metabolite

2-Phenylbutyramide has been identified as a biologically relevant metabolite in different contexts, highlighting its role as more than just a synthetic compound.

Furthermore, 2-Phenylbutyramide has been identified as a metabolite of the anticonvulsant drug Primidone. nih.gov Primidone is metabolized in the body to its active metabolites, phenobarbital (B1680315) and phenylethylmalonamide (PEMA). The detection of 2-Phenylbutyramide as "Primidone-Metabolite 1" indicates it is a by-product of the drug's biotransformation, although its specific pathway of formation from Primidone is less characterized than the main metabolic routes.

The corresponding carboxylic acid, 2-phenylbutyric acid, is recognized as a human xenobiotic metabolite and has been detected in various organisms. nih.govhmdb.ca This suggests that human exposure to certain parent compounds can lead to the formation of a metabolic pool that may include 2-Phenylbutyramide or its immediate precursor/product.

| Context | Source Organism/System | Parent Compound/Process | Postulated Role/Significance | Reference |

|---|---|---|---|---|

| Microbial Ecology | Rhodococcus ruber and Bacillus cereus coculture | Tetrahydrofuran Degradation | Metabolite involved in synergistic cross-feeding and stress response. | nih.gov |

| Pharmacology / Drug Metabolism | Human (inferred) | Primidone | A metabolic by-product of the drug Primidone. | nih.gov |

Advanced Analytical Methodologies for 2 Phenylbutyramide Research

Chiral High-Performance Liquid Chromatography (HPLC) Development

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and purification of enantiomers of 2-phenylbutyramide (B1677664). The resolution of the racemic mixture into its constituent (+)- and (-)-forms is crucial for studying their distinct properties.

Research has demonstrated the successful resolution of 2-phenylbutyramide enantiomers using chiral HPLC in a reversed-phase mode. whitman.eduyoutube.com A key component of this separation is the use of a specialized chiral stationary phase (CSP). Specifically, the Chiracel OD stationary phase has been effectively utilized for this purpose. whitman.eduyoutube.com The mobile phase typically consists of a gradient of methanol (B129727) (MeOH) in water (H₂O), which allows for the differential interaction of the enantiomers with the CSP, leading to their separation. whitman.eduyoutube.com

Following the preparative chromatographic separation, the collected fractions containing the individual enantiomers are dried. The enantiomeric purity of the thus prepared (+)-2-phenylbutyramide can be assessed using analytical chiral HPLC, with reported purities in the range of 93–95%. whitman.eduyoutube.com The order of elution of the enantiomers can be determined, and further characterization, such as by circular dichroism (CD) spectroscopy, can confirm the identity of each enantiomer. youtube.com

Interactive Data Table: Chiral HPLC Parameters for 2-Phenylbutyramide Separation

| Parameter | Details | Source |

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) | whitman.edu |

| Mode | Reversed-Phase | whitman.eduyoutube.com |

| Stationary Phase | Chiracel OD | whitman.eduyoutube.com |

| Mobile Phase | Gradients of Methanol (MeOH) in Water (H₂O) | whitman.eduyoutube.com |

| Achieved Purity | 93–95% for the separated enantiomers | whitman.eduyoutube.com |

Mass Spectrometry (MS) and Related Techniques for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of 2-phenylbutyramide. Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it provides detailed information on the molecular weight and fragmentation pattern of the compound, confirming its identity and enabling sensitive detection.

For the general compound 2-phenylbutyramide, which has a molecular weight of approximately 163.22 g/mol , mass spectrometric analysis typically involves the ionization of the molecule and the subsequent analysis of the mass-to-charge ratios (m/z) of the parent ion and its fragments. The protonated molecule, [M+H]⁺, would have a precursor m/z of approximately 164.107. nih.gov

The fragmentation of aromatic amides under electron ionization (EI) often follows predictable pathways that are informative for structural confirmation. whitman.edu A common fragmentation mechanism for aromatic amides is the cleavage of the amide bond (N-CO), which can lead to the formation of a resonance-stabilized benzoyl cation or related structures. rsc.orgnih.gov For 2-phenylbutyramide, key fragmentation processes would include:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent chiral carbon, or the bond between the chiral carbon and the phenyl group.

Loss of the amide group: Cleavage of the C-N bond can result in the formation of an acylium ion.

Based on general fragmentation patterns of aromatic amides and available library data, the mass spectrum of 2-phenylbutyramide is expected to show characteristic fragment ions. nih.gov The base peak is often a result of a stable fragment. For instance, a prominent fragment at m/z 119 could correspond to the loss of the acetamide (B32628) group, while a fragment at m/z 91 is characteristic of the tropylium (B1234903) ion, a common fragment for compounds containing a benzyl (B1604629) moiety. A fragment at m/z 147 could arise from the loss of an amino group. nih.gov

For quantitative analysis, particularly at low concentrations in complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. While a specific validated LC-MS/MS method for (+)-2-phenylbutyramide is not detailed in the provided context, a general approach can be outlined based on methods for similar analytes like phenylalkanoic acid derivatives. researchgate.net Such a method would involve:

Sample Preparation: Extraction of the analyte from the matrix (e.g., plasma, tissue) using techniques like liquid-liquid extraction or solid-phase extraction.

Chromatographic Separation: Use of a suitable reversed-phase HPLC column to separate the analyte from other matrix components.

Mass Spectrometric Detection: Analysis using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (e.g., m/z 164.1 for [M+H]⁺) and monitoring the intensity of one or more specific product ions generated through collision-induced dissociation (CID).

The development of such a method would require careful optimization of both chromatographic and mass spectrometric parameters to achieve the desired sensitivity, accuracy, and precision for the quantification of (+)-2-phenylbutyramide.

Interactive Data Table: Predicted Mass Spectrometry Data for 2-Phenylbutyramide

| Parameter | Predicted Value/Fragment | Putative Structure/Origin | Source |

| Molecular Formula | C₁₀H₁₃NO | - | nist.gov |

| Molecular Weight | 163.22 g/mol | - | nist.gov |

| Precursor Ion [M+H]⁺ (m/z) | 164.107 | Protonated 2-phenylbutyramide | nih.gov |

| Fragment Ion (m/z) | 147.1 | [M+H-NH₃]⁺ | nih.gov |

| Fragment Ion (m/z) | 119.1 | [C₉H₁₁]⁺ or related structure | nih.gov |

| Fragment Ion (m/z) | 91.1 | Tropylium ion [C₇H₇]⁺ | nih.gov |

X-Ray Diffraction for Solid-State Characterization

X-ray diffraction is a powerful technique for the definitive determination of the three-dimensional structure of crystalline solids. For (+)-2-Phenylbutyramide, single-crystal X-ray diffraction analysis is the gold standard for unambiguously determining its absolute configuration and for detailed investigation of its solid-state properties. whitman.eduyoutube.com

Studies have utilized single-crystal X-ray diffraction to investigate the crystal structures of both the racemic and the homochiral forms of 2-phenylbutyramide. whitman.eduyoutube.com This analysis reveals crucial information about the supramolecular organization of the molecules in the crystal lattice, such as the formation of hydrogen-bonded ribbons. whitman.eduyoutube.com A comparison between the racemic and homochiral forms has shown that they can be very similar in terms of their supramolecular arrangement, infrared spectral characteristics, and melting points. whitman.eduyoutube.com

The determination of the absolute configuration of (+)-2-Phenylbutyramide is achieved through the analysis of the diffraction data, often employing methods that are sensitive to anomalous dispersion effects. rsc.org This provides irrefutable proof of the spatial arrangement of the atoms, confirming the enantiomeric identity. The crystallographic data obtained from these experiments, including unit cell dimensions, space group, and atomic coordinates, provide a complete picture of the solid-state structure. whitman.edu Interestingly, the homochiral forms of 2-phenylbutyramide have been found to contain two different molecular conformations, which allows for a packing arrangement that mimics the crystal packing of the H-bonded ribbons in the racemate. whitman.eduyoutube.com

Interactive Data Table: X-Ray Diffraction Findings for 2-Phenylbutyramide

| Parameter | Finding | Source |

| Technique | Single-Crystal X-Ray Diffraction | whitman.eduyoutube.com |

| Application | Determination of absolute configuration and crystal structure | whitman.eduyoutube.comrsc.org |

| Supramolecular Organization | Formation of H-bonded ribbons | whitman.eduyoutube.com |

| Key Observation | Homochiral forms contain two different molecular conformations | whitman.edu |

| Comparison | Racemate and homochiral forms show similar supramolecular organization and physical properties | whitman.eduyoutube.com |

Future Research Directions and Translational Perspectives for 2 Phenylbutyramide, +

Exploration of Undiscovered Pharmacological Targets

The current understanding of 2-phenylbutyramide's mechanism of action primarily centers on its activity as an inhibitor of the neuronal nicotinic acetylcholine (B1216132) receptor (nAChR). acs.org This inhibitory action is correlated with its ability to prevent maximal electroshock (MES)-induced seizures in animal models. acs.org However, the full spectrum of its pharmacological interactions remains an area ripe for investigation. Future research should aim to move beyond the nAChR to identify novel molecular targets that may contribute to its anticonvulsant and potential neuroprotective effects.

Detailed research into related α-substituted amides and other antiepileptic drugs (AEDs) suggests that compounds with this structural motif can have multiple mechanisms of action. jpccr.euresearchgate.net Many newer AEDs exhibit neuroprotective properties in models of epilepsy and ischemia, a characteristic that is not always directly linked to their primary anticonvulsant mechanism. jpccr.euresearchgate.net For instance, some AEDs have been shown to modulate voltage-sensitive calcium channels or have antioxidant properties. jpccr.eumdpi.com Given that oxidative stress is implicated in the pathophysiology of epilepsy, exploring the potential free-radical-scavenging properties of (+)-2-Phenylbutyramide could reveal new therapeutic avenues. mdpi.comdntb.gov.ua

Future studies could employ a range of modern pharmacological screening techniques to uncover these undiscovered targets.

| Research Approach | Objective | Potential Outcomes |

| High-Throughput Screening (HTS) | To screen (+)-2-Phenylbutyramide against a broad panel of receptors, ion channels, and enzymes. | Identification of novel, unanticipated molecular targets and pathways. |

| Proteomics and Metabolomics | To analyze changes in protein expression and metabolite profiles in neuronal cells or animal models following treatment. | Elucidation of downstream signaling pathways and metabolic effects. |

| In Vivo Neurochemical Analysis | To study the effects on neurotransmitter systems beyond the cholinergic system, such as GABAergic and glutamatergic pathways. | A more comprehensive understanding of its in vivo mechanism of action. nih.gov |

| Neuroprotection Assays | To assess its efficacy in models of ischemia or chemically-induced neuronal damage. jpccr.eumdpi.com | Discovery of neuroprotective activities independent of its anticonvulsant effects. |

By systematically exploring these avenues, researchers can build a more complete pharmacological profile for (+)-2-Phenylbutyramide, potentially identifying new indications and opportunities for therapeutic intervention.

Application of Advanced Computational Chemistry in Drug Design

Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry, significantly accelerating the process of drug discovery and optimization. nih.govnih.gov The application of advanced computational methods to (+)-2-Phenylbutyramide and its analogs holds considerable promise for designing next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. mindsunderground.comalliedacademies.org

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two core CADD strategies that can be leveraged. nih.gov If the three-dimensional structure of its target proteins (like nAChR) is known, SBDD methods such as molecular docking can be used to predict the binding orientation of (+)-2-Phenylbutyramide and to design modifications that enhance this interaction. alliedacademies.org Molecular dynamics (MD) simulations can further illuminate the dynamic nature of the drug-receptor complex, providing insights into binding pathways and target flexibility. nih.gov

In the absence of a high-resolution target structure, LBDD methods like pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies can be employed. nih.gov These techniques use the structural information from a series of active molecules to build a model that defines the key chemical features required for biological activity.

The following table outlines potential applications of computational chemistry in the development of (+)-2-Phenylbutyramide-based therapeutics.

| Computational Technique | Application for (+)-2-Phenylbutyramide | Desired Outcome |

| Molecular Docking | Predict the binding mode and affinity of (+)-2-Phenylbutyramide and its analogs to known and novel targets. alliedacademies.orgmdpi.com | Design of new derivatives with enhanced binding affinity and selectivity. |

| Virtual Screening | Screen large chemical libraries for compounds with similar structural features to (+)-2-Phenylbutyramide that may bind to its target(s). alliedacademies.org | Identification of novel chemical scaffolds with similar or improved activity. |

| QSAR Modeling | Develop mathematical models that correlate the chemical structure of a series of analogs with their anticonvulsant activity. nih.gov | Prediction of the biological activity of newly designed compounds prior to synthesis. |

| Machine Learning (ML) & AI | Train neural networks on existing data to predict molecular properties, target interactions, and potential toxicity of novel analogs. mindsunderground.com | Accelerated optimization of lead compounds with a higher probability of clinical success. mindsunderground.com |

| ADMET Prediction | Computationally model the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs. nih.gov | Early identification and filtering of compounds with unfavorable pharmacokinetic or toxicity profiles. |

By integrating these computational approaches, the design-synthesize-test cycle can be made more efficient, reducing the time and cost associated with developing a clinically viable drug candidate from the (+)-2-Phenylbutyramide scaffold. nih.gov

Development of Novel Synthetic Approaches for Enantiopure Forms

The pharmacological and toxicological properties of chiral drugs can differ significantly between enantiomers. derangedphysiology.comslideshare.net Research has demonstrated stereoselective anticonvulsant activity for the enantiomers of related compounds like 2-hydroxy-2-phenylbutyramide (B166085). nih.gov Therefore, access to enantiomerically pure (+)-2-Phenylbutyramide is crucial for both preclinical research and potential therapeutic use. An "enantiopure" mixture contains only one enantiomer. derangedphysiology.com

Currently, the separation of 2-phenylbutyramide (B1677664) enantiomers has been achieved using chiral high-performance liquid chromatography (HPLC). acs.org While effective at an analytical and small preparative scale, this method can be costly and difficult to scale up for large-scale production. acs.org Consequently, a key future direction is the development of more efficient and scalable enantioselective synthetic methods.

Several modern synthetic strategies could be adapted to produce (+)-2-Phenylbutyramide in high enantiomeric purity. These include asymmetric catalysis, the use of chiral auxiliaries, and biocatalysis. nih.goveurekaselect.com Asymmetric hydrogenation of a suitable prochiral precursor or enantioselective alkylation could provide a direct route to the desired (S)-enantiomer. nih.gov

The table below summarizes potential advanced synthetic approaches for obtaining enantiopure (+)-2-Phenylbutyramide.

| Synthetic Strategy | Description | Advantages |

| Asymmetric Catalysis | Utilizes a chiral catalyst (e.g., a transition metal complex with a chiral ligand) to stereoselectively synthesize the desired enantiomer from a prochiral starting material. nih.govresearchgate.net | High catalytic efficiency (small amount of catalyst needed), potential for high enantiomeric excess (ee), and scalability. |

| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily attached to the substrate molecule to direct a chemical reaction stereoselectively. The auxiliary is removed in a subsequent step. | Well-established and reliable method for controlling stereochemistry. |

| Biocatalysis / Enzymatic Resolution | Employs enzymes (e.g., lipases, hydrolases) that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. nih.govmdpi.com | High enantioselectivity, mild reaction conditions (environmentally friendly), and potential for use with renewable starting materials. nih.gov |

| Supercritical Fluid Chromatography (SFC) | A chromatographic technique similar to HPLC but using a supercritical fluid as the mobile phase, often leading to faster and more efficient separations. | Reduced solvent consumption, faster separation times, and can be more easily scaled than traditional HPLC. |

Developing a robust, cost-effective, and scalable synthesis for (+)-2-Phenylbutyramide is a critical step in its translational path. mdpi.com Such an advancement would not only facilitate more extensive pharmacological and toxicological studies but would also be a prerequisite for any potential future clinical development and commercialization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.